molecular formula C11H11FN2O5S B2602945 3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 2411283-22-0

3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B2602945
CAS RN: 2411283-22-0
M. Wt: 302.28
InChI Key: ONHSCVZKKVACTJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two atoms of nitrogen . They are known for their versatility in drug discovery due to their nitrogen- and oxygen-containing scaffolds .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, 2-chloro-2-oxoacetate, and esters .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The exact structure of “3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the specific compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, 3,5-Dimethylpyrazole, a related compound, is a white solid with a density of 1.027 g/cm^3 .

Safety And Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can vary depending on the specific compound. Some compounds in this class may be irritants to the skin, eyes, and respiratory tract .

Future Directions

The future directions for research on 1,2,4-oxadiazoles could involve the development of new synthetic strategies and the exploration of their potential as anti-infective agents .

properties

IUPAC Name

3-ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5S/c1-2-10-13-11(18-14-10)7-17-8-3-5-9(6-4-8)19-20(12,15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHSCVZKKVACTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)COC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole

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